m-PEG8-ethoxycarbonyl-NHS ester

Description

Contextualizing Polyethylene (B3416737) Glycol (PEG) in Advanced Molecular Sciences

Polyethylene glycol (PEG) is a polyether compound with a wide range of applications in medicine and industry. broadpharm.com It is known for being biologically inert, non-immunogenic, and highly soluble in water. These properties make it an ideal component for modifying therapeutic molecules and biomaterials. echemi.com

In molecular sciences, the process of attaching PEG chains to molecules, known as PEGylation, is a common strategy to:

Enhance Solubility: PEG can increase the water solubility of hydrophobic molecules, which is crucial for drug delivery. creative-biolabs.com

Improve Biocompatibility: The presence of PEG can shield molecules from the body's immune system, reducing immunogenicity and increasing circulation time in the bloodstream. nih.gov

Increase Stability: PEGylation can protect molecules from enzymatic degradation. creative-biolabs.com

Provide Flexibility: The flexible nature of the PEG chain ensures that the conjugated molecules can interact with their targets without significant steric hindrance.

PEG is available in various lengths, and the number of repeating ethylene (B1197577) glycol units can be precisely controlled to fine-tune the properties of the resulting conjugate. The methoxy (B1213986) group (m) at one end of the PEG chain in m-PEG derivatives renders that end inert, allowing the other end to be functionalized for specific reactions. broadpharm.com

Fundamental Role of N-Hydroxysuccinimide (NHS) Esters in Bioconjugation Chemistry

N-Hydroxysuccinimide (NHS) esters are highly reactive compounds widely used in bioconjugation, the process of chemically linking two molecules to form a single hybrid. nih.govresearchgate.net The primary role of an NHS ester is to react with primary amine groups (-NH2), which are commonly found in biomolecules like proteins (at the N-terminus and on the side chain of lysine (B10760008) residues). lumiprobe.comthermofisher.com

The reaction between an NHS ester and a primary amine forms a stable and irreversible amide bond. broadpharm.com This reaction is most efficient at a pH range of 7 to 9. broadpharm.comlumiprobe.com Due to their reactivity and ability to form stable linkages, NHS esters are fundamental tools for:

Protein Labeling: Attaching fluorescent dyes, biotin (B1667282), or other tags to proteins for detection and analysis.

Immobilization: Covalently attaching proteins or peptides to surfaces for applications like biosensors. medchemexpress.com

Crosslinking: Creating connections between molecules to study their interactions or to build larger molecular constructs.

While highly reactive with amines, NHS esters can also react with other nucleophilic residues in proteins, such as serines, threonines, and tyrosines, although the primary reaction is with amines. nih.gov

Distinctive Features and Research Significance of m-PEG8-ethoxycarbonyl-NHS Ester as a Molecular Reagent

The this compound is a heterobifunctional linker, meaning it has two different reactive ends connected by a spacer. Its structure gives it a unique set of properties that are significant for modern molecular research.

Structural Breakdown:

m-PEG8: A monodisperse polyethylene glycol chain with exactly eight repeating ethylene glycol units, capped with a methoxy group. This defined length provides a precise spacer of a known distance, while the PEG nature imparts hydrophilicity and biocompatibility.

Ethoxycarbonyl: This group is part of the linker structure, connecting the PEG chain to the NHS ester. Its presence influences the chemical properties and stability of the reagent.

NHS Ester: This is the amine-reactive functional group that enables the covalent attachment of the entire molecule to a target protein or other amine-containing molecule.

The combination of these features in a single reagent is highly advantageous. The hydrophilic PEG spacer can improve the solubility and pharmacokinetic properties of the molecule it is attached to, which is particularly important for complex hydrophobic molecules used in drug development. biochempeg.com

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C25H43NO14 | broadpharm.com |

| Molecular Weight | 581.6 g/mol | broadpharm.com |

| CAS Number | 2353409-76-2 | broadpharm.com |

Overview of Current Academic Research Paradigms and Key Application Areas

The specific structure of this compound makes it a valuable tool in several cutting-edge areas of research, most notably in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

PROTACs: These are novel therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins. medchemexpress.com A PROTAC consists of two active domains—one that binds to the target protein and another that binds to an E3 ubiquitin ligase—connected by a chemical linker. medchemexpress.com The this compound serves as a PEG-based PROTAC linker. medchemexpress.com The PEG component of the linker is crucial for improving the solubility and cell permeability of the PROTAC molecule, which are key factors for its efficacy. biochempeg.com The NHS ester end allows for the convenient attachment of the linker to an amine-containing ligand during the synthesis of the PROTAC. nih.gov

Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted cancer therapies that consist of a monoclonal antibody linked to a potent cytotoxic drug. nih.gov The antibody guides the drug to cancer cells, minimizing damage to healthy tissues. The linker that connects the antibody and the drug is critical to the ADC's stability and effectiveness. PEG-based linkers, like this compound, are used to improve the hydrophilicity of ADCs, which can reduce aggregation, improve stability, and lead to better pharmacokinetic profiles. nih.govresearchgate.net The NHS ester provides a reliable method for conjugating the linker-drug complex to the lysine residues of the antibody. broadpharm.com

Surface Modification and Bioconjugation: Beyond these specific applications, this reagent can be used in a broader range of bioconjugation and surface modification experiments where a hydrophilic, flexible spacer is needed to attach a molecule to a primary amine. broadpharm.com For instance, it can be used for the site-specific labeling of proteins for analytical purposes. axispharm.com

Table 2: Key Features and Their Significance in Research Applications

| Feature | Significance in Research | Key Application Areas |

|---|---|---|

| Amine-Reactive NHS Ester | Enables stable, covalent attachment to proteins and other biomolecules. | PROTAC Synthesis, ADC Development, Protein Labeling |

| Hydrophilic PEG8 Spacer | Increases solubility, improves pharmacokinetics, and reduces aggregation of conjugates. | PROTACs, ADCs |

| Defined Spacer Length | Provides precise control over the distance between conjugated molecules. | PROTAC and ADC design, Molecular Interaction Studies |

| Methoxy Cap (m-PEG) | Ensures the linker is monofunctional, preventing unwanted cross-reactions. | All bioconjugation applications |

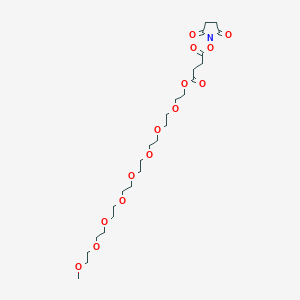

Structure

2D Structure

Properties

IUPAC Name |

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] butanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H43NO14/c1-31-6-7-32-8-9-33-10-11-34-12-13-35-14-15-36-16-17-37-18-19-38-20-21-39-24(29)4-5-25(30)40-26-22(27)2-3-23(26)28/h2-21H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZGBNKPTJXTNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOC(=O)CCC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H43NO14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of M Peg8 Ethoxycarbonyl Nhs Ester

Amine-Reactive Chemistry: Formation of Stable Amide Bonds

The primary and most well-documented reactivity of m-PEG8-ethoxycarbonyl-NHS ester involves its interaction with primary amines, leading to the formation of highly stable amide bonds. broadpharm.combiochempeg.comprecisepeg.comaxispharm.combroadpharm.com This targeted reactivity makes it a popular choice for modifying proteins, peptides, and other biomolecules. broadpharm.comprecisepeg.comfishersci.at

Nucleophilic Attack by Primary Amine Groups (e.g., Lysine (B10760008) ε-Amines, N-Terminal α-Amines)

The fundamental reaction mechanism involves a nucleophilic attack on the carbonyl carbon of the NHS ester by a primary amine. glenresearch.com In the context of proteins, the most common primary amines available for this reaction are the ε-amine group of lysine residues and the α-amine group at the N-terminus of the polypeptide chain. nih.govresearchgate.netthermofisher.com

The process begins with the lone pair of electrons on the nitrogen atom of the primary amine acting as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester. This results in the formation of a tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide moiety is eliminated as a good leaving group, and a stable amide bond is formed between the PEG linker and the amine-containing molecule. glenresearch.com This reaction is typically carried out in a buffer with a pH range of 7 to 9. broadpharm.comprecisepeg.comthermofisher.com

The reaction can be summarized as follows:

Step 1: Nucleophilic Attack: The primary amine attacks the carbonyl carbon of the NHS ester.

Step 2: Tetrahedral Intermediate Formation: A transient, unstable tetrahedral intermediate is formed.

Step 3: Leaving Group Departure: The N-hydroxysuccinimide (NHS) is released.

Step 4: Amide Bond Formation: A stable amide bond is created.

The presence of multiple lysine residues on the surface of most proteins provides several sites for potential conjugation with this compound. biochempeg.comthermofisher.combroadpharm.com

Reaction Kinetics and Thermodynamics of Amide Bond Formation

The reaction between NHS esters and primary amines is generally considered to be thermodynamically favorable, resulting in the formation of a very stable amide bond. glenresearch.com However, the kinetics of the reaction are influenced by several factors, most notably pH.

The rate of the reaction is dependent on the concentration of the deprotonated, nucleophilic form of the primary amine. At physiological pH, primary amines exist in equilibrium between their protonated (R-NH3+) and deprotonated (R-NH2) forms. As the pH increases, the equilibrium shifts towards the more reactive deprotonated form, thus increasing the reaction rate. thermofisher.com However, a competing reaction, the hydrolysis of the NHS ester, also becomes more significant at higher pH levels. thermofisher.comthermofisher.com This hydrolysis reaction, where water attacks the NHS ester, renders the reagent inactive. Therefore, the optimal pH for the reaction is typically a compromise, usually between pH 7.2 and 8.5, to maximize the rate of amidation while minimizing hydrolysis. thermofisher.com

The half-life of hydrolysis for NHS-ester compounds is approximately 4 to 5 hours at pH 7.0 and 0°C, but this decreases to just 10 minutes at pH 8.6 and 4°C. thermofisher.comthermofisher.com The reaction is also influenced by the concentration of the reactants. Higher concentrations of the protein and the NHS ester will lead to a faster reaction rate. broadpharm.com

| Factor | Effect on Reaction | Optimal Condition |

| pH | Affects the concentration of nucleophilic amine and the rate of hydrolysis. | pH 7.2-8.5 thermofisher.com |

| Temperature | Influences reaction rate and hydrolysis. | Room temperature or 4°C thermofisher.combroadpharm.com |

| Concentration | Higher concentrations lead to faster reaction rates. | Dependent on specific application broadpharm.com |

| Buffer | Amine-containing buffers (e.g., Tris) compete with the target molecule. | Non-amine buffers (e.g., PBS, Borate, HEPES) thermofisher.combroadpharm.com |

Exploration of Potential Off-Target Reactivity with Other Biomolecular Nucleophiles

While this compound is primarily known for its reactivity with amines, there is evidence to suggest that under certain conditions, it can also react with other nucleophilic functional groups present in biomolecules. nih.govresearchgate.netnih.gov These "off-target" reactions are generally less efficient than the reaction with primary amines.

Reactivity with Hydroxyl Groups (e.g., Serine, Threonine)

Studies have shown that NHS esters can react with the hydroxyl groups of serine and threonine residues in proteins. nih.govresearchgate.netnih.gov This reaction results in the formation of an ester linkage, which is significantly less stable than the amide bond formed with primary amines and is more susceptible to hydrolysis. glenresearch.com The reactivity towards these hydroxyl groups is generally considered to be minor compared to the reaction with lysine residues. nih.gov

Reactivity with Phenolic Hydroxyl Groups (e.g., Tyrosine)

Similar to serine and threonine, the phenolic hydroxyl group of tyrosine can also be a target for acylation by NHS esters. nih.govresearchgate.netnih.gov This reaction also forms a less stable ester bond. The reactivity with tyrosine is generally considered to be of a minor nature. nih.gov

Interaction with Sulfhydryl Groups (e.g., Cysteine)

The sulfhydryl (or thiol) group of cysteine is a potent nucleophile and is a primary target for various other crosslinking reagents. nih.gov While NHS esters can react with sulfhydryl groups to form a thioester, this linkage is highly unstable and readily hydrolyzed or displaced by amines. glenresearch.com Therefore, the interaction between this compound and cysteine residues is generally not considered to be a stable or significant off-target reaction in the context of bioconjugation.

| Nucleophile | Amino Acid(s) | Resulting Bond | Bond Stability |

| Primary Amine | Lysine, N-terminus | Amide | Very Stable broadpharm.comglenresearch.com |

| Hydroxyl | Serine, Threonine | Ester | Less Stable, prone to hydrolysis glenresearch.com |

| Phenolic Hydroxyl | Tyrosine | Ester | Less Stable, prone to hydrolysis |

| Sulfhydryl | Cysteine | Thioester | Unstable, readily hydrolyzed glenresearch.com |

Table of Compounds

Influence of Reaction Microenvironment on Conjugation Efficiency and Selectivity

Solvent System Effects on Reaction Progression

The choice of solvent is another critical parameter. While the ultimate conjugation to a biomolecule often occurs in an aqueous buffer, reagents like this compound may exhibit limited aqueous solubility or stability. windows.net Consequently, a common practice involves dissolving the reagent in a water-miscible, anhydrous organic solvent before its addition to the aqueous reaction mixture containing the protein or peptide. windows.netresearchgate.net

Frequently used organic solvents include dimethylsulfoxide (DMSO) and dimethylformamide (DMF). windows.netbroadpharm.com The final concentration of the organic solvent in the reaction mixture should be kept low, typically below 10%, to avoid denaturation of the target protein. windows.net The presence of the organic solvent can influence the reaction by improving the solubility of the PEG reagent. The hydrophilic PEG spacer on the this compound helps to increase its solubility in aqueous media, which is beneficial for bioconjugation reactions. broadpharm.comaxispharm.com The specific buffer system used (e.g., phosphate (B84403) vs. borate) can also affect the hydrolysis rate of the NHS ester, with studies showing different half-lives in different buffers at the same pH. conicet.gov.ar

Stability Assessment of the Ethoxycarbonyl Linkage within Formed Conjugates

Upon successful reaction with a primary amine, the this compound forms a stable urethane (B1682113) (also known as a carbamate) linkage. conicet.gov.ar This linkage is generally more stable than the amide bonds formed by traditional NHS esters derived from carboxylic acids.

The stability of the linkage is influenced by the length and nature of the spacer arm. Studies on similar structures have shown that the chemical stability increases with the length of the linker between the carbonyl groups. nih.gov For instance, prodrugs with an ethoxy linker were found to be more stable than those with a methoxy (B1213986) linker. nih.gov The urethane linkage exhibits good stability across a range of pH values but can be susceptible to hydrolysis under strongly acidic or basic conditions, though it is generally more resistant than ester-based linkages. nih.gov The stability of these conjugates is crucial for their downstream applications, ensuring the PEG chain remains attached to the biomolecule under physiological conditions.

Table 2: Comparative Stability of Linker Types

| Linker Type | Relative Chemical Stability | Formed Bond Type with Amine | Key Characteristics | Reference |

|---|---|---|---|---|

| Methoxy Linker | Least Stable | Urethane | Shorter spacer leads to lower stability. | nih.gov |

| Ethoxy Linker | Intermediate Stability | Urethane | More stable than methoxy linker. | nih.gov |

| Propylene Glycol Linker | Most Stable | Urethane | Increased spacer length enhances chemical stability. | nih.gov |

| Carboxylic Acid NHS Ester | Variable | Amide | Forms a stable amide bond. | broadpharm.com |

Methodologies for Bioconjugation and Molecular Modification with M Peg8 Ethoxycarbonyl Nhs Ester

Strategic Approaches for Protein and Peptide PEGylation

PEGylation, the process of covalently attaching PEG chains to biomolecules, is a widely employed strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. The use of m-PEG8-ethoxycarbonyl-NHS ester in this context allows for precise control over the modification process.

Site-Specific versus Non-Site-Specific Conjugation Methodologies

The conjugation of this compound to proteins and peptides can be approached in two primary ways: non-site-specific and site-specific conjugation.

Non-Site-Specific Conjugation: This is the more traditional approach, where the NHS ester reacts with any accessible primary amine on the protein surface. Since proteins typically present multiple lysine (B10760008) residues and an N-terminal amine, this method results in a heterogeneous mixture of PEGylated species with varying numbers of PEG chains attached at different locations. nih.gov While straightforward, this heterogeneity can lead to a lack of reproducibility and potential interference with the biomolecule's active site if a lysine residue crucial for its function is modified. nih.gov

Site-Specific Conjugation: To overcome the limitations of non-site-specific methods, strategies for site-specific conjugation have been developed. These methods aim to attach the PEG linker to a predetermined location on the biomolecule, ensuring a homogeneous product with preserved biological activity. nih.gov One common approach involves engineering the protein to introduce a unique reactive handle. For instance, a cysteine residue can be introduced at a specific site, which can then be targeted by a maleimide-functionalized PEG, although this is not the direct application for an NHS ester. For NHS esters, controlling the reaction pH can favor N-terminal modification over lysine modification, as the pKa of the N-terminal alpha-amine is generally lower than that of the epsilon-amine of lysine side chains. nih.gov By performing the reaction at a lower pH (around 7), the N-terminus is more nucleophilic and thus more reactive.

| Conjugation Strategy | Description | Advantages | Disadvantages |

| Non-Site-Specific | NHS ester reacts with multiple available primary amines (lysines, N-terminus). | Simple and straightforward procedure. | Results in a heterogeneous product mixture. Potential for loss of biological activity. nih.gov |

| Site-Specific (pH control) | Reaction conditions are optimized (e.g., lower pH) to favor conjugation at the N-terminus. | Produces a more homogeneous and well-defined conjugate. nih.gov Preserves biological activity. | Requires careful optimization of reaction conditions. May not be 100% selective. |

Optimization of Reagent-to-Biomolecule Molar Ratios for Controlled Conjugation

The degree of PEGylation can be controlled by carefully adjusting the molar ratio of this compound to the biomolecule. A higher molar excess of the PEG reagent will generally lead to a greater number of attached PEG chains in a non-site-specific reaction. For instance, a 20-fold molar excess of an NHS-PEG linker used to label an antibody at a concentration of 1-10 mg/mL typically results in the attachment of 4-6 PEG chains per antibody molecule. broadpharm.comwindows.net

Optimization of this ratio is crucial to achieve the desired level of modification while avoiding over-PEGylation, which can lead to loss of activity and difficulties in purification. Empirical testing is often necessary to determine the optimal molar ratio for a specific protein or peptide and the intended application. windows.net

| Molar Ratio (PEG:Protein) | Expected Outcome | Considerations |

| Low (e.g., 1:1 to 5:1) | Lower degree of PEGylation, potentially favoring single modifications. | May result in a significant portion of unmodified protein. |

| Medium (e.g., 10:1 to 20:1) | Moderate degree of PEGylation, often a good starting point for optimization. broadpharm.comwindows.net | A balance between modification and preserving protein function. |

| High (e.g., >20:1) | Higher degree of PEGylation, leading to multiple PEG chains attached. | Increased risk of protein inactivation and aggregation. |

Reaction Scalability and Efficiency Considerations

Scaling up PEGylation reactions from the laboratory bench to industrial production requires careful consideration of several factors to maintain efficiency and reproducibility. As the reaction volume increases, mixing becomes a critical parameter to ensure a homogeneous distribution of the reactants. Inadequate mixing can lead to localized areas of high reagent concentration, potentially causing protein aggregation or non-uniform PEGylation.

The concentration of the protein solution also impacts the efficiency of the reaction. More dilute protein solutions generally require a higher molar excess of the PEG reagent to achieve the same level of modification as a more concentrated solution. broadpharm.comwindows.net The stability of the NHS ester in the aqueous reaction buffer is another important consideration, as it can undergo hydrolysis, which competes with the desired conjugation reaction. The rate of hydrolysis increases with increasing pH. Therefore, the reaction time and pH must be carefully controlled to maximize conjugation efficiency.

Conjugation Protocols for Oligonucleotides and Other Amine-Modified Nucleic Acid Derivatives

The this compound can also be used to modify amine-functionalized oligonucleotides and other nucleic acid derivatives. broadpharm.com This is particularly useful for improving the in vivo stability and pharmacokinetic properties of therapeutic oligonucleotides, such as aptamers and siRNAs. nih.gov

The general protocol involves the reaction of an oligonucleotide that has been synthesized with a 5' or 3' amine modification with the this compound. The reaction is typically carried out in an amine-free buffer at a slightly alkaline pH (e.g., pH 8.5) to ensure the primary amine of the oligonucleotide is deprotonated and nucleophilic. sigmaaldrich.com The PEG reagent is usually dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous solution of the oligonucleotide. broadpharm.comsigmaaldrich.com Following the reaction, the PEGylated oligonucleotide is purified from excess reagent and unconjugated oligonucleotide, often using techniques like HPLC or precipitation. nih.govsigmaaldrich.com

Surface Functionalization Techniques for Biomaterials and Nanostructures

The modification of surfaces of biomaterials and nanostructures with PEG is a common strategy to enhance their biocompatibility, reduce non-specific protein adsorption, and improve their circulation time in vivo. The this compound can be employed to functionalize surfaces that have been pre-activated with primary amines.

Integration of this compound into Multi-Component Molecular Architectures

The true utility of a linker like this compound is realized in its capacity to integrate into larger, more complex molecular structures. This is often achieved through strategies that allow for the controlled, sequential attachment of different molecular entities.

Orthogonal bioconjugation refers to the ability to perform multiple, specific chemical reactions in the same reaction vessel, either simultaneously or sequentially, without the functional groups from one reaction interfering with another. This is paramount for building intricate molecular architectures where different components must be attached at specific sites.

The NHS ester functionality of this compound provides one axis of this orthogonality. NHS esters react specifically with primary amines, such as those on the N-terminus or lysine side chains of proteins, under physiological or slightly alkaline pH conditions to form stable amide bonds. broadpharm.comthermofisher.com This reaction is distinct from many other bioconjugation chemistries, particularly the widely used "click chemistry" reactions. axispharm.com

Click chemistry encompasses a set of reactions that are rapid, high-yielding, and bioorthogonal. biochempeg.com A prominent example is the strain-promoted alkyne-azide cycloaddition (SPAAC), which occurs between a dibenzocyclooctyne (DBCO) group and an azide (B81097) (N₃) group without the need for a cytotoxic copper catalyst. medchemexpress.comnanocs.net

By combining NHS ester chemistry with click chemistry, researchers can create precisely defined multi-component systems. For instance, a protein can first be modified with an azide-containing NHS ester. Separately, a payload or imaging agent can be functionalized with a DBCO group. The this compound can then be used to link a third component to the protein's amine groups. This three-part system is assembled using two independent, non-interfering reactions.

Alternatively, a target biomolecule containing a primary amine can be reacted with a linker that possesses both a DBCO and an NHS ester group (e.g., DBCO-PEG-NHS ester). axispharm.commedchemexpress.com This initial reaction attaches the DBCO group to the biomolecule. Subsequently, a second molecule containing an azide group can be "clicked" onto the DBCO-functionalized biomolecule. This illustrates how different reactive moieties can be used in a planned sequence.

Table 1: Orthogonal Reactive Group Pairs for Bioconjugation

| Reactive Group 1 (Reagent) | Target Functional Group 1 | Reactive Group 2 (Reagent) | Target Functional Group 2 | Resulting Bond | Chemistry Type |

| NHS Ester | Primary Amine (-NH₂) | Azide (N₃) | Alkyne or Cyclooctyne (e.g., DBCO) | Amide | Acylation / Click Chemistry (SPAAC) |

| NHS Ester | Primary Amine (-NH₂) | DBCO | Azide (N₃) | Amide | Acylation / Click Chemistry (SPAAC) nanocs.net |

| NHS Ester | Primary Amine (-NH₂) | Tetrazine | Trans-cyclooctene (TCO) | Amide | Acylation / Click Chemistry (iEDDA) broadpharm.combroadpharm.com |

| Maleimide | Thiol/Sulfhydryl (-SH) | NHS Ester | Primary Amine (-NH₂) | Thioether | Michael Addition / Acylation |

Sequential conjugation is a methodical approach to building molecular constructs, where reagents are added in a defined order to ensure the desired outcome. This contrasts with a "one-pot" approach where all components are mixed at once. Stepwise functionalization allows for purification of intermediates, providing greater control over the final product's composition and purity.

A typical stepwise protocol involving this compound would proceed as follows:

Initial Conjugation: A biomolecule (e.g., a protein) is dissolved in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH between 7.0 and 8.0. broadpharm.com The this compound, dissolved in a water-miscible organic solvent like DMSO, is added to the protein solution. broadpharm.com The reaction is incubated to allow the NHS ester to react with the protein's primary amines. broadpharm.com

Purification of Intermediate: After the reaction, the mixture contains the desired PEGylated protein, unreacted protein, and excess (hydrolyzed) this compound. A purification step, such as dialysis or size exclusion chromatography, is performed to remove the excess, unreacted PEG linker and byproducts. broadpharm.com

Secondary Functionalization (if applicable): If the molecule attached in the first step contained another reactive group, that group would now be available for a subsequent, orthogonal reaction. For example, if an azide-PEG-NHS ester was used in step 1, the resulting azide-functionalized protein could then be reacted with a DBCO-containing molecule in a second, independent conjugation step.

This stepwise approach is critical for creating well-defined antibody-drug conjugates (ADCs) or PROTACs (PROteolysis TArgeting Chimeras), where a linker connects a targeting moiety (like an antibody) to a payload (like a potent drug or an E3 ligase ligand). medchemexpress.com The precise control afforded by sequential conjugation ensures that each component is correctly attached before the next is introduced.

Methodologies for Purification and Isolation of this compound Conjugates

Following a conjugation reaction, the resulting mixture is heterogeneous, containing the desired product alongside unreacted starting materials, byproducts, and excess reagents. Effective purification is essential to isolate the functional conjugate and ensure its suitability for downstream applications.

Dialysis and desalting are widely used techniques for separating macromolecules from small molecules based on size. thermofisher.com They are particularly effective for removing unreacted this compound (MW: 581.6 g/mol ) broadpharm.com and its hydrolysis byproduct from a much larger PEGylated protein.

Dialysis: This technique uses a semi-permeable membrane with a specific molecular-weight cutoff (MWCO) that allows small molecules to pass through while retaining larger ones. thermofisher.com The reaction mixture is placed inside a dialysis bag or cassette, which is then submerged in a large volume of buffer (the dialysate). thermofisher.com Small, unwanted molecules like excess PEG linkers and salts diffuse across the membrane into the dialysate, effectively purifying the macromolecular conjugate remaining inside. thermofisher.comnih.gov This is a gentle but often time-consuming method. thermofisher.com

Desalting: This is a form of gel filtration or size-exclusion chromatography that provides a more rapid separation. thermofisher.com The sample is passed through a column packed with a porous resin. thermofisher.com Large molecules (the conjugate) cannot enter the pores and pass quickly through the column, while small molecules (unreacted linker, salts) enter the pores, slowing their movement and causing them to elute later. thermofisher.com This method is faster than dialysis and can also be used for buffer exchange. thermofisher.com

Table 2: Comparison of Dialysis and Desalting for Post-Conjugation Cleanup

| Feature | Dialysis | Desalting (Gel Filtration) |

| Principle | Diffusion across a semi-permeable membrane thermofisher.com | Size-based separation via porous resin thermofisher.com |

| Primary Use | Removal of small molecules, buffer exchange thermofisher.com | Removal of salts and other small molecules, buffer exchange thermofisher.com |

| Speed | Slow (several hours to overnight) thermofisher.com | Fast (minutes) thermofisher.com |

| Sample Dilution | Minimal | Can result in some sample dilution |

| Key Advantage | High sample recovery, gentle process thermofisher.com | Speed and efficiency thermofisher.com |

For more refined separation, particularly to distinguish between unreacted biomolecules and conjugates with varying degrees of PEGylation, more advanced chromatographic techniques are employed.

Size Exclusion Chromatography (SEC): As a high-resolution version of desalting, analytical SEC is a powerful tool for purifying and characterizing PEGylated conjugates. nih.gov The addition of each this compound molecule increases the hydrodynamic radius of the target biomolecule. This size difference forms the basis for separation on an SEC column. nih.gov SEC can effectively separate the larger PEGylated conjugate from the smaller, unreacted protein, and can also sometimes resolve species with different numbers of attached PEG chains. nih.gov

Ion Exchange Chromatography (IEC): This technique separates molecules based on differences in their net surface charge. nih.govgoogle.com The attachment of the neutral, hydrophilic PEG chain can shield the charged residues on a protein's surface. nih.gov This shielding effect alters the protein's interaction with the charged stationary phase of the IEC column, causing the PEGylated protein to elute under different conditions (e.g., at a different salt concentration) than the un-PEGylated protein. nih.gov IEC is highly effective for separating proteins with low levels of PEGylation and can sometimes distinguish between positional isomers, although this is challenging at a preparative scale. nih.govnih.gov

Table 3: Chromatographic Methods for Purifying PEG-Conjugates

| Method | Separation Principle | Application for PEG-Conjugates | Key Findings/Notes |

| Size Exclusion Chromatography (SEC) | Hydrodynamic volume (size) nih.gov | Separates PEGylated from non-PEGylated molecules; can resolve different degrees of PEGylation. nih.govnih.gov | Very effective due to the significant size increase upon PEGylation. nih.gov |

| Ion Exchange Chromatography (IEC) | Net surface charge google.com | Separates based on changes in surface charge shielding by the neutral PEG chain. nih.gov | Effective for low degrees of PEGylation; separation efficiency may decrease as more PEG chains are added. nih.gov |

Academic Applications in Advanced Molecular Systems and Bioengineering

Rational Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

m-PEG8-ethoxycarbonyl-NHS ester serves as a PEG-based linker in the synthesis of PROTACs. medchemexpress.comxcessbio.com The NHS ester end of the molecule provides a reactive site for conjugation, typically with a primary amine group present on either the E3 ligase ligand or the target protein ligand. The other end of the linker is subsequently connected to the second ligand, thus forming the complete PROTAC molecule.

The primary function of the this compound linker is to physically bridge the target protein and the E3 ligase, bringing them into close proximity. This proximity facilitates the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is the essential step for the E3 ligase to catalyze the transfer of ubiquitin to the target protein. nih.govaxispharm.com Once the target protein is tagged with ubiquitin, it is recognized and degraded by the proteasome. PEG-based linkers are the most commonly used motifs in PROTAC design, with one study indicating their use in 54% of reported PROTACs. biochempeg.com

The specific characteristics of the linker, such as its length, rigidity, and solubility, are paramount to the PROTAC's success. The defined eight-unit PEG chain (PEG8) of this compound imparts specific properties that influence the assembly and function of the PROTAC.

Ternary Complex Geometry: The length and flexibility of the PEG8 linker are crucial for allowing the optimal orientation of the target protein and the E3 ligase. axispharm.com A well-chosen linker length stabilizes the ternary complex, which is necessary for efficient ubiquitination. axispharm.com The linker must be long enough to span the distance between the two proteins without causing steric hindrance, yet not so long that it leads to unproductive binding or an unstable complex.

Degradation Efficiency: Systematic modifications of PEG chain length have been shown to directly impact the degradation efficiency of PROTACs. biochempeg.com The PEG8 length represents a specific point in the optimization spectrum that can be screened along with other PEG lengths to identify the most effective degrader for a particular target. biochempeg.com

While PEG-based linkers are prevalent, other chemistries such as alkyl chains and alkyl/ether combinations are also used. biochempeg.combroadpharm.com The choice of linker is a critical aspect of PROTAC design.

| Linker Type | Key Characteristics | Advantages | Disadvantages |

| PEG Linkers (e.g., PEG8) | Hydrophilic, flexible, defined length. biochempeg.comaxispharm.com | Enhances water solubility and cell permeability. biochempeg.comaxispharm.com Allows for systematic tuning of linker length. biochempeg.com | Can sometimes be too flexible, leading to less defined ternary complex geometry. |

| Alkyl Linkers | Hydrophobic, can be rigid or flexible. biochempeg.com | Synthetically straightforward. Can provide rigidity to help orient the ligands. | Poor water solubility can limit bioavailability and lead to aggregation. |

| Alkyl/Ether Linkers | A hybrid approach with intermediate properties. broadpharm.com | Offers a balance between the hydrophobicity of alkyl chains and the increased flexibility of ether bonds. | May still present solubility challenges compared to pure PEG linkers. |

The use of PEG linkers like this compound is often favored for its ability to improve the physicochemical properties of the resulting PROTAC, making it more "drug-like." biochempeg.comaxispharm.com

Construction of Antibody-Drug Conjugates (ADCs) and Antibody-Based Therapeutics

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potential of a potent small-molecule drug. biochempeg.com The linker connecting the antibody and the cytotoxic payload is a critical determinant of the ADC's stability, efficacy, and safety profile. nih.gov

This compound is utilized as a non-cleavable linker in the construction of ADCs. medchemexpress.commedchemexpress.com In this context, the NHS ester end of the molecule reacts with primary amine groups on the antibody, most commonly the side chains of lysine (B10760008) residues, to form a stable amide bond. broadpharm.com The other end of the linker is attached to the cytotoxic drug.

The term "non-cleavable" signifies that the linker is designed to remain intact in the systemic circulation. biochempeg.comnih.gov The release of the cytotoxic payload does not rely on specific environmental triggers (like pH or enzymes) but occurs after the ADC binds to its target antigen on a cancer cell and is internalized. biochempeg.combroadpharm.com Inside the cell's lysosome, the entire antibody is degraded by proteases, which leads to the release of the drug still attached to the linker and the single amino acid (lysine) to which it was conjugated. biochempeg.commedchemexpress.com

The key advantages of using a non-cleavable linker like this compound include:

Increased Plasma Stability: This design minimizes the premature release of the cytotoxic drug in the bloodstream, which can reduce off-target toxicity and improve the therapeutic window. biochempeg.comnih.gov

Reduced Bystander Effect: Because the payload is primarily released inside the target cell, non-cleavable linkers are less likely to cause a "bystander effect," where the released drug kills adjacent, non-target cells. broadpharm.com

A significant challenge in ADC manufacturing is product heterogeneity. nih.gov When using linkers with amine-reactive functional groups like NHS esters, the conjugation occurs at surface-accessible lysine residues on the antibody. A typical IgG1 antibody has numerous lysine residues, and conjugation can occur at multiple sites, leading to a heterogeneous mixture of ADCs with a variable drug-to-antibody ratio (DAR). nih.gov

The inclusion of a PEG8 spacer can influence this process:

Drug-to-Antibody Ratio (DAR): The properties of the linker-payload, including the PEG spacer, can affect the maximum achievable DAR. rsc.org Studies have shown that varying PEG length can lead to different average DARs, suggesting that the PEG8 chain can influence the accessibility of conjugation sites or the stability of the resulting conjugate. rsc.org

Antigen Binding: While PEGylation is generally intended to improve properties without hindering function, the location of conjugation can sometimes impact antigen binding. nih.gov Conjugation to lysine residues within or near the antigen-binding site could reduce the antibody's affinity. However, the flexibility and hydrophilicity of the PEG8 linker may help to minimize such negative impacts compared to more rigid, hydrophobic linkers.

Development of Biocompatible Probes for Research (e.g., Fluorescent Probes, Affinity Reagents)

The this compound serves as a critical component in the synthesis of advanced research tools, such as biocompatible probes. The NHS ester end of the molecule reacts efficiently with primary amines (-NH2) present on proteins, antibodies, or amine-modified oligonucleotides, forming a stable and irreversible amide bond. broadpharm.combroadpharm.com This reaction is typically performed in aqueous buffers at a pH of 7-9. broadpharm.comwindows.net

This linker is part of a broader class of amine-reactive PEG reagents used to create a wide array of bioconjugates. axispharm.com For example, similar structures are used to link biotin (B1667282) (for affinity purification), fluorescent dyes (for imaging and flow cytometry), or other reporter molecules to a protein or antibody of interest. The defined length of the PEG chain (n=8) is particularly advantageous, as it provides consistency and predictability in the spacing and properties of the final probe, unlike traditional polydisperse PEG reagents. windows.net

Engineering of Protein and Peptide Therapeutics

The modification of proteins and peptides with PEG linkers, a process known as PEGylation, is a well-established strategy in pharmaceutical development. The this compound is a reagent designed for this purpose, enabling the covalent attachment of PEG chains to therapeutic biomolecules. labcompare.comcreative-biolabs.com

The covalent attachment of the this compound to a protein or peptide can significantly alter its physical and chemical properties in a therapeutically beneficial manner. The hydrophilic nature of the polyethylene (B3416737) glycol chain is a primary driver of these changes. broadpharm.comwindows.net

Enhanced Solubility : Therapeutic proteins can sometimes suffer from poor solubility in aqueous solutions, complicating formulation and delivery. PEGylation with reagents like this compound increases the hydrophilicity of the protein, which can lead to a substantial increase in its water solubility. windows.netaxispharm.com This is a critical advantage for creating stable, high-concentration biologic drug formulations. The use of solubility-enhancement tags is a recognized strategy for overcoming issues with sample preparation in biological studies. nih.gov

Reduced Aggregation : Protein aggregation is a major challenge in the development of biotherapeutics, leading to loss of activity and potential immunogenicity. The PEG chains attached via the linker act as a physical shield on the protein's surface. This shielding can mask hydrophobic patches that might otherwise interact to form aggregates. windows.net By preventing self-association, PEGylation enhances the stability of the biomolecule. nih.govnih.gov

Increased Hydrodynamic Volume : The attachment of PEG chains increases the effective size, or hydrodynamic volume, of the modified protein. This has a direct impact on its behavior in vivo. A larger hydrodynamic volume slows the rate of renal clearance by the kidneys, thereby extending the circulation half-life of the therapeutic protein. This allows for less frequent dosing, which is a significant clinical advantage.

The table below summarizes the expected biophysical changes imparted by PEGylation using a linker such as this compound.

| Biophysical Attribute | Effect of PEGylation | Underlying Mechanism |

| Aqueous Solubility | Increased | The hydrophilic PEG chain increases the overall polarity of the conjugate. windows.netaxispharm.com |

| Aggregation Tendency | Decreased | PEG chains create a steric barrier, preventing intermolecular interactions. windows.netnih.gov |

| Hydrodynamic Volume | Increased | The attached PEG chains increase the effective size of the molecule in solution. |

| Renal Clearance | Decreased | Increased hydrodynamic volume slows filtration by the kidneys. |

A significant conceptual advantage of PEGylating therapeutic proteins is the potential reduction of their immunogenicity. windows.net When a therapeutic protein, especially one of non-human origin, is introduced into the body, it can be recognized as foreign by the immune system, leading to the production of anti-drug antibodies (ADAs). This immune response can neutralize the drug's therapeutic effect and may cause adverse reactions.

The PEG chains attached to the protein surface are thought to create a protective layer that "masks" the protein's antigenic epitopes from immune cells. axispharm.com This steric shielding effect can prevent or reduce the recognition of the protein by B cells and subsequent antibody production. Furthermore, the flexible and highly hydrated PEG chains can interfere with the uptake and processing of the protein by antigen-presenting cells (APCs), a critical step in initiating an immune response. By reducing the immunogenic profile of the therapeutic, PEGylation can improve its safety and efficacy over long-term treatment. windows.netaxispharm.com

Contributions to Self-Assembled Systems and Supramolecular Structures

Beyond single-molecule modification, PEG linkers like this compound are instrumental in the construction of complex, self-assembled systems. These systems, which include nanoparticles, micelles, and other supramolecular structures, are at the forefront of advanced drug delivery and materials science. labcompare.com

In this context, the bifunctional nature of the linker is again key. The NHS ester allows it to be conjugated to a primary molecule, such as a peptide, a small molecule drug, or a lipid. The PEG portion of the molecule then acts as a hydrophilic block. When combined with a hydrophobic molecule or molecular segment, these PEGylated conjugates can act as amphiphiles. In an aqueous environment, these amphiphilic molecules will spontaneously self-assemble to minimize the exposure of their hydrophobic parts to water. This process can lead to the formation of various nanostructures:

Micelles : The hydrophobic cores can encapsulate poorly water-soluble drugs, while the hydrophilic PEG corona stabilizes the structure in circulation and provides stealth properties to evade the immune system.

Vesicles/Polymersomes : Larger, hollow structures can be formed for encapsulating hydrophilic payloads.

Surface Modification : The linker can be used to modify the surface of pre-formed nanoparticles (e.g., gold or silica (B1680970) nanoparticles), rendering them biocompatible and stable in biological fluids. labcompare.combroadpharm.com

The precise length of the PEG8 chain contributes to the controlled formation and stability of these assemblies, influencing their size, drug-loading capacity, and release kinetics. This makes this compound and similar linkers valuable tools for the rational design of sophisticated nanomedicines and materials.

Analytical Characterization and Biophysical Assessment of M Peg8 Ethoxycarbonyl Nhs Ester Conjugates

Spectroscopic Methods for Conjugate Confirmation

Spectroscopic techniques are indispensable for confirming the successful conjugation of m-PEG8-ethoxycarbonyl-NHS ester to a target molecule and for elucidating the structural integrity of the resulting conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of the this compound itself and its conjugates. In the ¹H NMR spectrum of the unconjugated linker, characteristic signals corresponding to the methoxy (B1213986) group protons (CH₃O-) typically appear as a singlet at approximately 3.38 ppm. The repeating ethylene (B1197577) glycol units (-OCH₂CH₂O-) present a prominent multiplet in the region of 3.5-3.7 ppm. Protons of the ethoxycarbonyl group and the NHS ester moiety would also be observable at distinct chemical shifts.

Upon successful conjugation to a primary amine of a biomolecule, such as the ε-amino group of a lysine (B10760008) residue in a protein, the NHS ester is displaced, and a stable amide bond is formed. This covalent linkage results in the disappearance of the signals corresponding to the NHS ester protons in the ¹H NMR spectrum. Concurrently, new signals may appear, or existing signals may shift, providing evidence of the successful conjugation. For a more detailed analysis, two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further confirming the structure of the conjugate.

Mass Spectrometry (MS) for Molecular Weight Verification and Purity Assessment

Mass spectrometry is a cornerstone technique for verifying the molecular weight of the this compound conjugate and assessing its purity. The theoretical molecular weight of the this compound is 581.6 g/mol , based on its molecular formula of C₂₅H₄₃NO₁₄.

When conjugated to a protein or peptide, the mass of the resulting conjugate will increase by the mass of the m-PEG8-ethoxycarbonyl moiety (mass of the linker minus the mass of the leaving NHS group). High-resolution mass spectrometry techniques, such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS), can precisely measure the molecular weight of the conjugate. The observed mass should correspond to the theoretical mass of the biomolecule plus the mass of the attached PEG linker(s). The presence of multiple peaks with mass differences corresponding to the mass of the PEG linker can indicate the presence of species with varying degrees of PEGylation (i.e., one, two, or more PEG chains attached). This information is crucial for assessing the heterogeneity of the conjugate mixture. Furthermore, the absence of a signal corresponding to the unconjugated biomolecule can indicate high conjugation efficiency.

| Property | Value |

| Molecular Formula | C₂₅H₄₃NO₁₄ |

| Molecular Weight | 581.6 g/mol |

Chromatographic Techniques for Purity and Conjugation Efficiency Determination

Chromatographic methods are essential for purifying the this compound conjugate from unreacted starting materials and for determining the efficiency of the conjugation reaction.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the purification and analysis of PEGylated conjugates. Reversed-phase HPLC (RP-HPLC) can separate the more hydrophobic conjugate from the more hydrophilic, unreacted PEG linker. The retention time of the conjugate will be longer than that of the unreacted biomolecule due to the increased hydrophobicity imparted by the PEG chain. By monitoring the chromatogram at a specific wavelength (e.g., 280 nm for proteins), the disappearance of the peak corresponding to the starting biomolecule and the appearance of a new peak for the conjugate can be tracked to determine the extent of the reaction. The purity of the conjugate can be assessed by the presence of a single, symmetrical peak.

Size-exclusion chromatography (SEC-HPLC) is another valuable HPLC method that separates molecules based on their hydrodynamic volume. Since PEGylation increases the size of the biomolecule, the conjugate will elute earlier from the SEC column than the unreacted biomolecule. This method is particularly useful for assessing the presence of aggregates and for determining the degree of PEGylation, as species with different numbers of attached PEG chains will have different elution times.

Gel Electrophoresis (e.g., SDS-PAGE) for Size and Homogeneity Analysis

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used technique to visualize the increase in molecular weight upon PEGylation and to assess the homogeneity of the conjugate. When a protein is conjugated with this compound, the resulting conjugate will have a higher molecular weight than the unmodified protein. This increase in mass leads to a slower migration rate through the polyacrylamide gel, resulting in a band shift to a higher apparent molecular weight.

The degree of PEGylation can also be qualitatively assessed by SDS-PAGE. A homogeneous conjugate with a single PEG chain attached will ideally show a single, sharp band at a higher molecular weight. If the conjugation reaction results in a mixture of species with varying numbers of PEG chains attached, a smear or a series of discrete bands will be observed, indicating heterogeneity. The absence of a band at the molecular weight of the unmodified protein suggests a high conjugation yield.

Quantitative Determination of Conjugation Stoichiometry and Yield

Several methods can be employed for this purpose. As mentioned, mass spectrometry can provide a direct measurement of the number of attached PEG chains. Spectrophotometric methods can also be utilized. For instance, if the biomolecule has a known extinction coefficient, its concentration can be determined by UV-Vis spectroscopy. The concentration of the PEG linker can be determined using various assays, such as the colorimetric assay based on the complexation of PEG with barium iodide. By comparing the concentrations of the biomolecule and the attached PEG, the average conjugation ratio can be calculated.

Biophysical Characterization of Modified Biomolecules (e.g., Hydrodynamic Size Measurement via Size Exclusion Chromatography)

The covalent attachment of this compound to a biomolecule results in a conjugate with altered biophysical properties, most notably an increase in its hydrodynamic volume. Size exclusion chromatography (SEC) is a powerful and routinely used technique to characterize these changes. SEC separates molecules based on their size in solution, with larger molecules eluting earlier from the column than smaller ones. This method is invaluable for confirming the success of the conjugation reaction, separating the PEGylated product from the unmodified biomolecule and excess PEG reagent, and quantifying the different species in the reaction mixture. waters.com

Detailed Research Findings

The degree of PEGylation, meaning the number of PEG chains attached to a single biomolecule, has a direct impact on the resulting conjugate's hydrodynamic size and, consequently, its elution profile in SEC. A successful conjugation reaction will yield a mixture of the native (unmodified) protein, mono-PEGylated protein (one PEG chain attached), di-PEGylated protein (two PEG chains), and potentially higher-order conjugates, alongside any unreacted PEG reagent.

In a typical SEC analysis of a PEGylation reaction mixture, the different species will elute in order of decreasing size. The PEGylated protein conjugates, having a larger hydrodynamic radius than the native protein, will exhibit shorter retention times. For instance, a study on the PEGylation of a model protein with a 40 kDa activated PEG demonstrated a clear separation between the native 50 kDa protein and its PEGylated conjugate using SEC. waters.com The conjugate eluted earlier due to its increased size.

The resolution between the different PEGylated species (mono-, di-, etc.) and the native protein depends on several factors, including the size of the attached PEG chain, the size of the protein itself, and the chromatographic conditions. For a relatively small PEG linker like this compound, the change in hydrodynamic radius upon mono-PEGylation will be less dramatic than with a larger PEG chain, but still detectable by modern high-performance liquid chromatography (HPLC) systems.

The following interactive data table illustrates hypothetical SEC results for the conjugation of a model protein (e.g., Lysozyme, ~14.3 kDa) with this compound. The data demonstrates the expected shift in retention time upon successful PEGylation.

Table 1: Hypothetical Size Exclusion Chromatography Data for a Model Protein Conjugated with this compound

| Species | Molecular Weight (Da) | Hydrodynamic Radius (Rh) (nm) | SEC Retention Time (min) |

| Native Lysozyme | 14,300 | 1.9 | 12.5 |

| Mono-PEGylated Lysozyme | ~14,881 | ~2.2 | 11.8 |

| Di-PEGylated Lysozyme | ~15,462 | ~2.5 | 11.2 |

| Unreacted this compound | 581.61 | ~0.8 | 15.2 |

Note: The values for Hydrodynamic Radius and SEC Retention Time are illustrative and can vary based on the specific protein, experimental conditions, and SEC column used.

The successful separation and characterization of these species are critical for the quality control of PEGylated biotherapeutics. The precise determination of the extent of PEGylation is a key quality attribute that can influence the efficacy and safety of the final product. waters.com Advanced techniques, such as coupling SEC with multi-angle light scattering (SEC-MALS), can provide more absolute measurements of molecular weight and size, further enhancing the characterization of these complex biomolecules. nih.govwyatt.comresearchgate.net

Future Research Directions and Emerging Paradigms for M Peg8 Ethoxycarbonyl Nhs Ester

Advanced Reaction Chemistries and Strategies for Enhanced Site-Selectivity

A significant limitation of N-hydroxysuccinimide (NHS) esters, including m-PEG8-ethoxycarbonyl-NHS ester, is their inherent reactivity towards all primary amines, which includes the N-terminus and the ε-amino groups of lysine (B10760008) residues. nih.govnih.govglenresearch.com This often results in a heterogeneous mixture of conjugated products, with variations in both the number and location of the attached PEG linker. nih.govnih.gov Such heterogeneity can be detrimental to protein structure and function and complicates biophysical analysis. nih.govresearchgate.net Consequently, a major thrust of future research is the development of strategies to precisely control the site of conjugation.

To overcome the non-specific nature of NHS ester reactions, researchers are exploring methodologies to direct the conjugation of linkers like this compound to a single, predetermined site on a protein. One promising strategy involves the chemical transformation of the NHS ester into a more selective reactive group in a "one-pot" reaction. nih.gov

A key example is the conversion of NHS esters into chemoselective thioesters. acs.org By pre-incubating the NHS ester with a small thiol molecule, such as 2-mercaptoethanesulfonic acid (MESNA), it can be converted into a thioester. nih.govresearchgate.net This new intermediate can then facilitate a site-specific reaction with a protein engineered to have an exposed N-terminal cysteine residue. nih.govresearchgate.net This approach effectively transforms a non-selective labeling agent into a tool for precise, site-directed modification. acs.org The broad commercial availability of NHS esters makes this a versatile strategy for expanding their application in sophisticated biochemical investigations. nih.govresearchgate.net

Future work will likely focus on optimizing this and other conversion chemistries specifically for this compound, enabling its use in applications where a homogeneous, site-specifically modified product is critical. Another approach involves developing reagents that can be activated by an NHS ester and then participate in site-directed labeling of antibodies, moving beyond random lysine conjugation to produce higher quality conjugates. nih.gov

Rational Design of Next-Generation this compound Derivatives

The core this compound structure provides a versatile scaffold. Future research will build upon this by rationally designing derivatives with tailored properties for specific and advanced applications, such as antibody-drug conjugates (ADCs) and PROTACs. medchemexpress.combroadpharm.combroadpharm.com

The oligo(ethylene glycol) chain is a critical component, and its length and architecture can be modified to optimize the properties of the final conjugate. While the PEG8 moiety in this compound provides a balance of hydrophilicity and length, certain applications may benefit from altered linker characteristics.

Short-chain PEGs or oligo(ethylene glycol)s (OEGs) are widely used as linkers in targeted drug delivery systems. nih.gov They can influence solubility, reduce enzymatic degradation, and prolong circulation times. nih.gov

Longer PEG chains might be synthesized to create greater distance between the conjugated molecules, which could be necessary to avoid steric hindrance or to improve the pharmacokinetic profile of a therapeutic protein. beilstein-journals.org

Research in this area will involve the synthesis and evaluation of a library of m-PEG-ethoxycarbonyl-NHS ester analogs with varying PEG lengths (e.g., PEG4, PEG12, PEG24) to systematically study the structure-activity relationship for different applications.

A key area of development is the creation of heterobifunctional derivatives of this compound. These linkers would retain the amine-reactive NHS ester on one end while incorporating a second, different reactive group at the methoxy-terminus. This second group would react with a different functional group through an orthogonal chemistry, allowing for more complex constructions.

Potential orthogonal functionalities include:

Alkynes and Azides: For use in copper-catalyzed or strain-promoted "click chemistry," which is highly efficient and bioorthogonal. nih.gov An "m-PEG8-azide-NHS ester" or "m-PEG8-alkyne-NHS ester" would enable the straightforward linking of proteins to molecules bearing the complementary group.

Maleimides: These groups are highly reactive towards thiol (sulfhydryl) groups found in cysteine residues. broadpharm.com A "Maleimide-PEG8-NHS ester" would allow for the specific conjugation to cysteine residues on one molecule and lysine residues on another. broadpharm.com

TCO (trans-Cyclooctene): For use in the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine partners. This is an extremely fast and selective bioorthogonal reaction. medchemexpress.com

The synthesis of these heterobifunctional linkers would transform this compound from a simple crosslinker into a versatile component for modularly assembling complex bioconjugates. nih.govprecisepeg.com

Computational Chemistry and Molecular Modeling in Predicting Conjugation Outcomes

While NHS esters react with accessible primary amines, not all lysines on a protein's surface are equally reactive. Predicting which residues are most likely to be modified by this compound is a significant challenge. Computational chemistry and molecular modeling are emerging as powerful tools to address this.

Future research will likely employ molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods to:

Predict Reactive Sites: Model the interaction of the this compound with the three-dimensional structure of a target protein. By analyzing factors such as solvent accessibility, local pKa, and steric hindrance around each lysine residue, these models can predict the most probable sites of conjugation.

Simulate Linker Behavior: Model the flexibility and spatial orientation of the PEG8 linker itself after conjugation. This is crucial for understanding how the linker influences the interaction between the conjugated partners, for example, in an antibody-drug conjugate.

By providing predictive insights, computational approaches can guide experimental design, reduce the need for extensive trial-and-error screening, and accelerate the development of optimally conjugated molecules. nih.govyoutube.com

Integration into Automated Synthesis and High-Throughput Screening Platforms

To explore the vast chemical space of next-generation derivatives and their conjugates, future efforts will focus on integrating this compound and its analogs into automated and high-throughput workflows.

Automated Synthesis: The stepwise synthesis of monodisperse PEGs and their derivatives can be performed using automated peptide synthesizers. researchgate.net This technology could be adapted to create libraries of m-PEG-ethoxycarbonyl-NHS ester derivatives with different linker lengths or functionalities in a rapid and efficient manner. beilstein-journals.org By using solid-phase synthesis, purification of intermediates is simplified, and the entire process can be controlled by software. researchgate.net

High-Throughput Screening (HTS): Once libraries of conjugates are created using these new linkers, HTS platforms can be used to rapidly screen them for desired properties. nih.govyoutube.com For example, HTS can be used to assess the solubility, stability, and biological activity of different PEGylated proteins. tudelft.nlnih.gov The development of cleavable linkers can further simplify analysis and enable automated, high-throughput characterization of the conjugated protein and the PEG moiety independently. nih.gov

The combination of automated synthesis for generating diverse linkers and HTS for evaluating the resulting conjugates will create a powerful engine for discovering and optimizing new bioconjugates built upon the this compound framework. youtube.com

Compound Names Table

Broader Impact on Interdisciplinary Research in Bioengineering, Nanobiotechnology, and Chemical Biology

The versatility of this compound has fostered a significant impact on interdisciplinary research, bridging the gap between bioengineering, nanobiotechnology, and chemical biology. Its ability to conjugate with primary amines makes it a valuable reagent for modifying proteins, peptides, and other biomolecules. broadpharm.com The presence of the eight-unit PEG chain, in particular, enhances the solubility and stability of the resulting conjugates, a crucial factor in many biological applications. broadpharm.com

In the realm of bioengineering , this compound is utilized in the development of advanced drug delivery systems and for surface modification of biomaterials. By attaching to therapeutic proteins or peptides, the PEG component can help to reduce aggregation and improve the pharmacokinetic profile of the molecule. The NHS ester facilitates the straightforward conjugation to the amine groups on the surface of proteins and other biomolecules. broadpharm.combroadpharm.com

Nanobiotechnology has also seen significant advancements through the use of this compound. It is employed in the functionalization of nanoparticles, enabling the attachment of targeting ligands for site-specific delivery in diagnostics and therapeutics. The hydrophilic PEG spacer plays a critical role in preventing the non-specific uptake of these nanoparticles by the reticuloendothelial system, thereby prolonging their circulation time.

In chemical biology , this compound is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comchemondis.com PROTACs are novel therapeutic agents that utilize the cell's own protein disposal system to eliminate disease-causing proteins. medchemexpress.com This compound acts as a linker, connecting a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase. medchemexpress.com

The following table summarizes the key features of this compound and its impact on these interdisciplinary fields:

| Feature | Broader Impact |

| m-PEG8 chain | Increases hydrophilicity, reduces aggregation of conjugates, and prolongs circulation time of nanoparticles. |

| Ethoxycarbonyl-NHS ester | Provides a reactive handle for the efficient and stable conjugation to primary amines on biomolecules. |

| Heterobifunctional Nature | Enables the linkage of two different molecules, crucial for applications like PROTACs and targeted drug delivery. |

Detailed research findings have highlighted the utility of similar PEG-based linkers in various applications. For instance, studies on related compounds have demonstrated their effectiveness in creating stable bioconjugates with predictable properties. The length of the PEG chain is a critical parameter that can be fine-tuned to optimize the biological activity of the conjugate.

The table below illustrates the kind of research findings that are being generated in studies involving PEGylated compounds:

| Application | Key Finding |

| PROTAC Development | The length and composition of the PEG linker can significantly influence the efficacy and selectivity of the resulting PROTAC. |

| Antibody-Drug Conjugates | PEGylation can improve the solubility and stability of ADCs, leading to enhanced therapeutic outcomes. |

| Nanoparticle Functionalization | The density of PEG chains on the nanoparticle surface affects its biocompatibility and targeting efficiency. |

Future research is expected to further explore the potential of this compound and similar compounds. Emerging paradigms include the development of more complex bioconjugates with multiple functionalities and the use of these linkers in the construction of sophisticated biosensors and diagnostic tools. The continued investigation into the structure-activity relationships of these linkers will undoubtedly lead to new and innovative solutions in medicine and biotechnology.

Q & A

Basic: What is the reaction mechanism of m-PEG8-ethoxycarbonyl-NHS ester in bioconjugation, and why are primary amines the primary target?

Methodological Answer:

The NHS ester group in this compound reacts with primary amines (e.g., lysine ε-amino groups in proteins or N-termini) under mildly alkaline conditions (pH 7–9) to form stable amide bonds. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, releasing N-hydroxysuccinimide as a byproduct . The PEG8 spacer enhances solubility and reduces steric hindrance, improving conjugation efficiency. For reproducible results, ensure amine-containing targets are in a buffer free of competing nucleophiles (e.g., Tris, glycine) .

Basic: What are standard protocols for conjugating this compound to proteins, and how do molar ratios affect labeling efficiency?

Methodological Answer:

Buffer Preparation: Use 0.1 M phosphate or HEPES buffer (pH 8.5) to maintain optimal reactivity. Avoid amine-containing buffers.

Molar Ratio Optimization: Start with a 10:1 molar excess of this compound to protein. Adjust based on protein stability and desired degree of labeling (DoL). Excess reagent risks precipitation; insufficient reagent reduces conjugation.

Incubation: React for 2 hours at 4°C with gentle agitation to minimize aggregation.

Purification: Remove unreacted PEG via size-exclusion chromatography or dialysis.

Validate labeling efficiency using MALDI-TOF MS or SDS-PAGE with Coomassie staining .

Advanced: How do researchers resolve contradictions in mass spectrometry data when analyzing m-PEG8-ethoxycarbonyl-NHS-conjugated proteins?

Methodological Answer:

Discrepancies in observed vs. theoretical molecular weights may arise from:

- Incomplete labeling: Use LC-MS/MS to identify unmodified lysine residues.

- Hydrolysis of NHS ester: Ensure fresh reagent and minimize exposure to moisture.

- PEG heterogeneity: PEG polymers are polydisperse, causing broad MS peaks. Use MALDI-TOF with a matrix optimized for PEG (e.g., α-cyano-4-hydroxycinnamic acid) and subtract baseline PEG polydispersity .

For quantitative analysis, combine SDS-PAGE with densitometry or UV-Vis spectroscopy (NHS ester absorbance at 260 nm) to calculate DoL .

Advanced: How can steric hindrance from the PEG8 spacer impact protein function, and what experimental strategies mitigate this?

Methodological Answer:

The PEG8 spacer (∼3.5 nm length) may block active sites or receptor-binding domains. To assess functional impact:

Activity Assays: Compare conjugated vs. native protein activity (e.g., enzymatic kinetics, ligand binding).

Site-Specific Conjugation: Use thiol-maleimide chemistry or engineered cysteine residues to direct PEGylation away from critical regions.

Alternative Spacer Lengths: Test shorter (e.g., PEG4) or branched PEGs to balance solubility and steric effects .

Publish negative results to inform structure-activity relationships (SAR) for PEGylated biologics .

Advanced: How do researchers analyze cross-reactivity of this compound with non-target nucleophiles (e.g., hydroxyl or thiol groups)?

Methodological Answer:

While NHS esters preferentially react with primary amines, secondary amines (e.g., histidine) or thiols may react at high pH or prolonged incubation. To confirm specificity:

Control Experiments: Incubate reagent with hydroxyl- or thiol-rich molecules (e.g., serine, glutathione) under standard reaction conditions. Analyze via LC-MS for adduct formation.

Blocking Strategies: Pre-treat proteins with thiol-blocking agents (e.g., iodoacetamide) to isolate amine-specific labeling .

pH Optimization: Maintain pH ≤8.5 to minimize side reactions .

Advanced: What methodologies are used to integrate this compound with click chemistry for multi-step bioconjugation?

Methodological Answer:

Combine NHS ester chemistry with bioorthogonal reactions (e.g., azide-alkyne cycloaddition) for modular labeling:

Sequential Conjugation: First, conjugate this compound to an amine-containing molecule.

Click Chemistry: Introduce azide/alkyne groups via the PEG8 spacer (e.g., Azido-PEG8-NHS ester) for subsequent Cu-free or strain-promoted reactions .

Validation: Use fluorescence quenching assays or FTIR to confirm dual functionalization .

Advanced: How does the ethoxycarbonyl group in this compound influence in vivo stability compared to standard NHS-PEGs?

Methodological Answer:

The ethoxycarbonyl group enhances hydrolytic stability in physiological conditions (pH 7.4, 37°C) by reducing NHS ester hydrolysis. To evaluate:

Stability Assays: Incubate conjugated proteins in serum or PBS at 37°C. Monitor free PEG release via SEC-HPLC over 24–72 hours.

Comparative Studies: Contrast hydrolysis rates with methyl-PEG8-NHS ester controls .

Pharmacokinetics (PK): In animal models, track half-life differences using radiolabeled (e.g., ¹²⁵I) or fluorescently tagged conjugates .

Advanced: What analytical techniques are critical for characterizing this compound-drug conjugates in preclinical studies?

Methodological Answer:

HPLC-SEC: Assess conjugate purity and aggregation.

LC-MS/MS: Map conjugation sites and quantify drug-to-antibody ratios (DAR).

Circular Dichroism (CD): Confirm secondary structure retention post-conjugation.

Surface Plasmon Resonance (SPR): Validate target binding affinity.

For in vivo studies, include tissue distribution assays using PET/CT imaging with ⁶⁴Cu-labeled conjugates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.